

Application Notes and Protocols: Catalytic Activity of Nickel(II) Fluoride Complexes

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Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | Dipotassium tetrafluoronickelate(2-) |
| Cat. No.: | B078005 |

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of nickel(II) fluoride and its complexes in various organic transformations. The information is intended to guide researchers in developing and implementing nickel-catalyzed reactions in their own laboratories.

Cross-Coupling Reactions

Nickel(II) fluoride complexes have emerged as versatile and cost-effective catalysts for a range of cross-coupling reactions, offering an alternative to traditional palladium-based systems.

Suzuki-Miyaura Coupling of Aryl Fluorides with Organozinc Reagents

The activation of inert C-F bonds is a significant challenge in synthetic chemistry. Nickel(II) complexes, such as $\text{Ni}(\text{PCy}_3)_2\text{Cl}_2$, have proven to be effective catalysts for the Suzuki-Miyaura coupling of aryl fluorides with organozinc reagents, enabling the formation of biaryl compounds with high efficiency.^{[1][2][3]}

Quantitative Data:

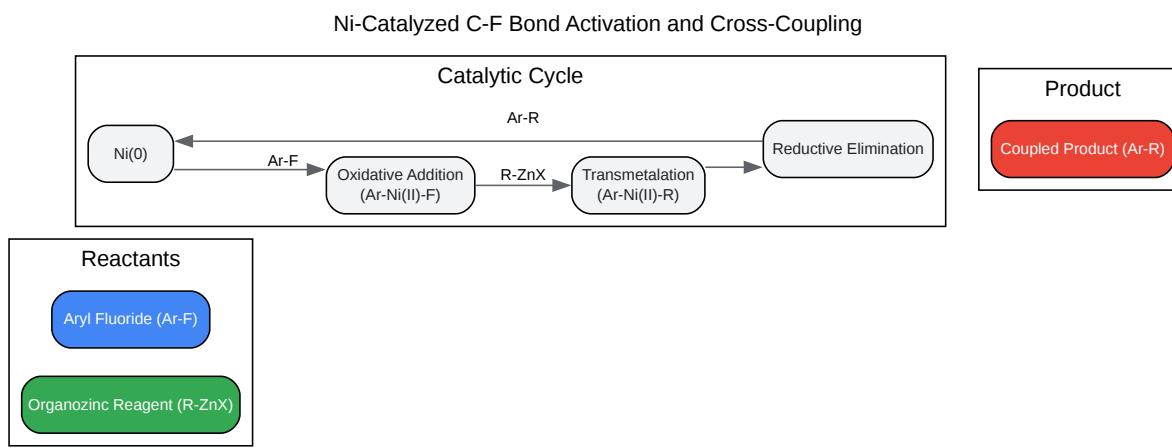
| Entry | Aryl Fluoride | Organozinc Reagent | Product | Yield (%) |
|-------|----------------------|--------------------|---------------------|-----------|
| 1 | 4-Fluorotoluene | PhZnCl | 4-Methylbiphenyl | 85 |
| 2 | 4-Fluoroanisole | PhZnCl | 4-Methoxybiphenyl | 92 |
| 3 | 1-Fluoronaphthalene | PhZnCl | 1-Phenylnaphthalene | 88 |
| 4 | 2-Fluoropyridine | PhZnCl | 2-Phenylpyridine | 75 |
| 5 | 4-Fluorobenzonitrile | MeZnCl | 4-Cyanotoluene | 65 |

Experimental Protocol:

A detailed protocol for the $\text{Ni}(\text{PCy}_3)_2\text{Cl}_2$ -catalyzed cross-coupling of aryl fluorides with organozinc reagents is as follows:

- Reagent Preparation: In a nitrogen-filled glovebox, add $\text{Ni}(\text{PCy}_3)_2\text{Cl}_2$ (5 mol%) to a flame-dried Schlenk tube.
- Reaction Setup: Add the aryl fluoride (1.0 mmol) and the organozinc reagent (1.2 mmol) to the Schlenk tube.
- Solvent Addition: Add anhydrous THF (5 mL) to the mixture.
- Reaction Conditions: Stir the reaction mixture at 80 °C for 12-24 hours.
- Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH_4Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram:



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Caption: Catalytic cycle for the nickel-catalyzed cross-coupling of aryl fluorides.

Base-Free Decarbonylative Suzuki-Miyaura Coupling

A significant advancement in Suzuki-Miyaura couplings is the development of a base-free protocol that utilizes acid fluorides as coupling partners. This reaction proceeds through a "transmetalation-active" aryl-nickel-fluoride intermediate, which is generated in situ, thus avoiding the need for an external base that can be detrimental to sensitive substrates.[\[4\]](#)[\[5\]](#)[\[6\]](#) [\[7\]](#)[\[8\]](#)

Quantitative Data:

| Entry | Carboxylic Acid Derivative | Boronic Acid | Product | Yield (%) |
|-------|----------------------------|--------------------------------|----------------------------------|-----------|
| 1 | Benzoyl fluoride | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 95 |
| 2 | 4-Chlorobenzoyl fluoride | Phenylboronic acid | 4-Chlorobiphenyl | 88 |
| 3 | 2-Naphthoyl fluoride | 3-Thienylboronic acid | 2-(3-Thienyl)naphthalene | 82 |
| 4 | Cinnamic acid fluoride | Phenylboronic acid | Stilbene | 75 |
| 5 | Probenecid acid fluoride | 2,6-Difluorophenylboronic acid | Probenecid-difluorophenyl analog | 78 |

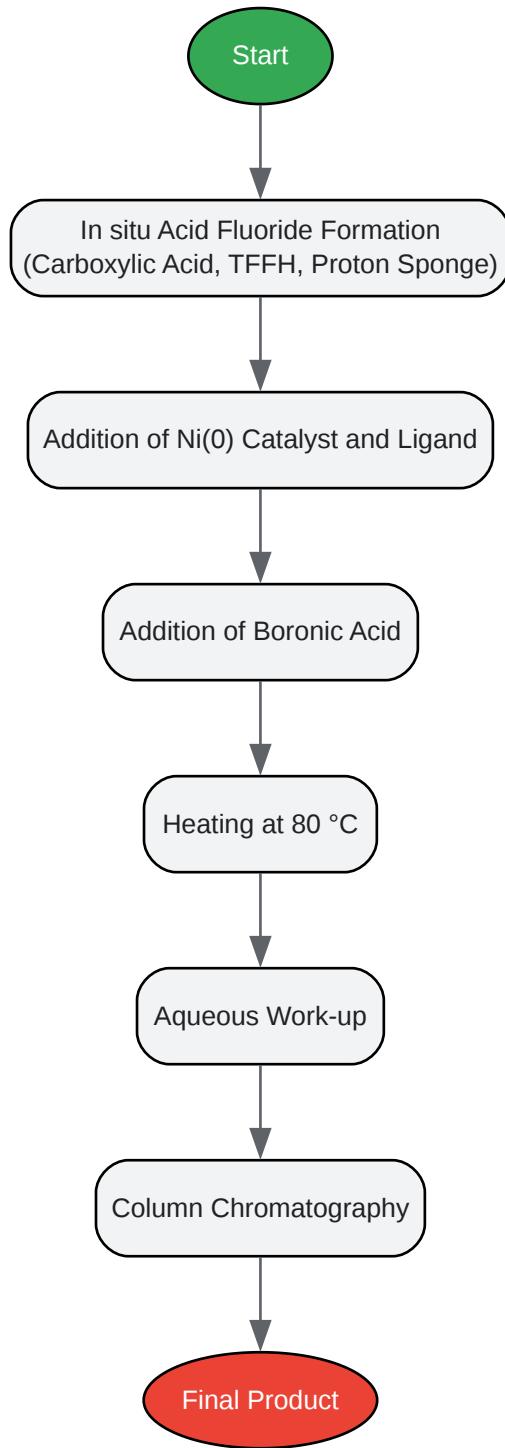
Experimental Protocol:

The following protocol details the *in situ* generation of the acid fluoride and the subsequent nickel-catalyzed decarbonylative coupling:

- Acid Fluoride Formation: To a solution of the carboxylic acid (1.0 mmol) in anhydrous THF (5 mL), add tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.1 mmol) and proton sponge (1.2 mmol). Stir the mixture at room temperature for 15 minutes.
- Catalyst and Reagent Addition: To the same flask, add Ni(cod)2 (10 mol%), PPh2Me (20 mol%), and the arylboronic acid (1.2 mmol).
- Reaction Conditions: Heat the reaction mixture at 80 °C for 16 hours.
- Work-up and Purification: Follow the work-up and purification procedure described in section 1.1.

Experimental Workflow Diagram:

Workflow for Base-Free Decarbonylative Suzuki-Miyaura Coupling



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Caption: Experimental workflow for the one-pot decarbonylative Suzuki-Miyaura coupling.

C-F Bond Functionalization

Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes

The conversion of fluoroarenes to valuable arylboronic esters can be achieved through a Ni/Cu-cocatalyzed defluoroborylation reaction. This method provides a powerful tool for the late-stage functionalization of fluorinated molecules.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Quantitative Data:

| Entry | Fluoroarene | Product | Yield (%) |
|-------|------------------------|--|-----------|
| 1 | 1-Fluoronaphthalene | 1-Naphthylboronic acid pinacol ester | 85 |
| 2 | 4-Fluoroacetophenone | 4-Acetylphenylboronic acid pinacol ester | 78 |
| 3 | 3-Fluoropyridine | 3-Pyridylboronic acid pinacol ester | 65 |
| 4 | 1,4-Difluorobenzene | 4-Fluorophenylboronic acid pinacol ester | 72 |
| 5 | Fluvastatin derivative | Fluvastatin-boronic acid pinacol ester | 60 |

Experimental Protocol:

- Reaction Setup: In a nitrogen-filled glovebox, combine the fluoroarene (1.0 mmol), bis(pinacolato)diboron (B2pin2) (1.2 mmol), Ni(cod)2 (10 mol%), CuI (20 mol%), PCy3 (20 mol%), and CsF (2.0 mmol) in a Schlenk tube.
- Solvent and Reaction Conditions: Add anhydrous toluene (5 mL) and heat the mixture at 80 °C for 24 hours.
- Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Multicomponent Reactions

Biginelli Reaction

Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) serves as an efficient and inexpensive catalyst for the one-pot synthesis of 3,4-dihdropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction. This method offers significantly higher yields and shorter reaction times compared to the classical acid-catalyzed procedure.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Quantitative Data:

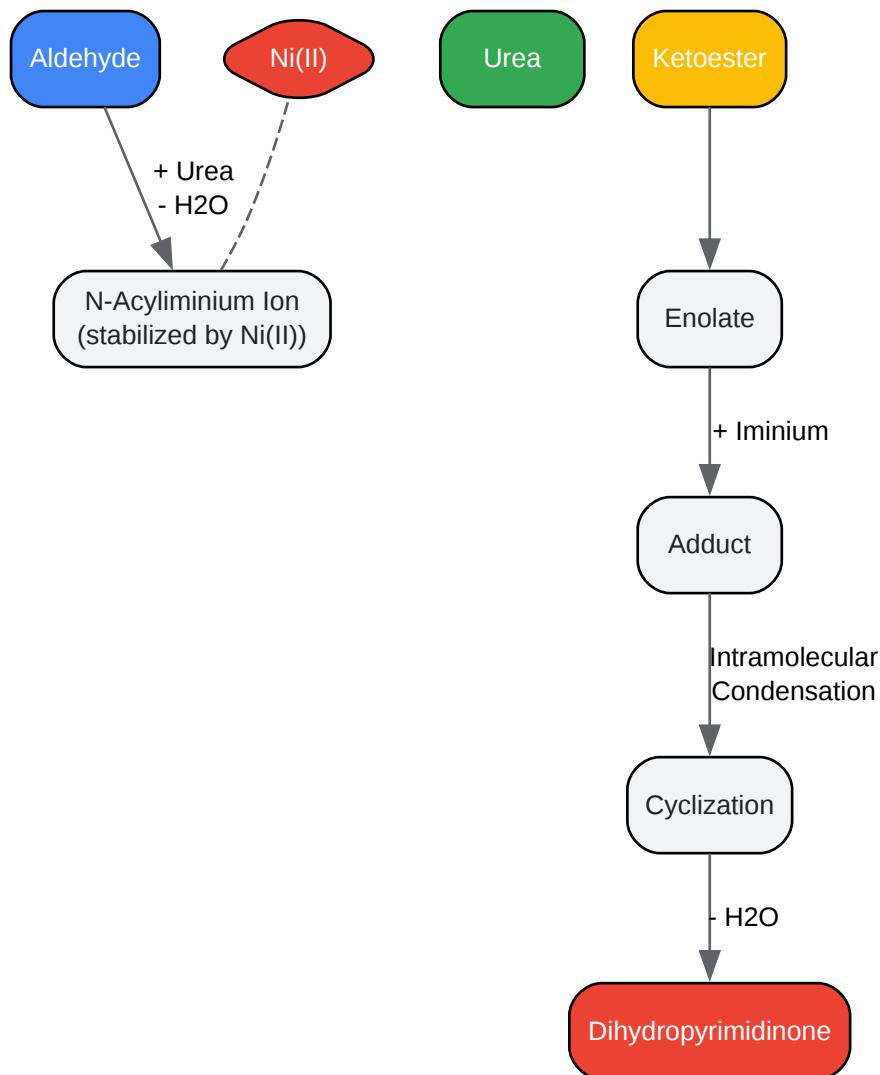
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Product | Yield (%) | Time (h) |
|-------|----------------------|---------------------|---------------|--|-----------|----------|
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 95 | 2 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 92 | 2.5 |
| 3 | 4-Nitrobenzaldehyde | Methyl acetoacetate | Urea | 5-Methoxy carbonyl-4-(4-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 88 | 3 |
| 4 | Furfural | Ethyl acetoacetate | Thiourea | 5-Ethoxycarbonyl-4-(2-furyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 85 | 3 |

| | | | | | | | |
|--|--|--|--|--|-------------|----|---|
| | | | | | midin- | | |
| | | | | | 2(1H)- | | |
| | | | | | thione | | |
| | | | | | | | |
| | | | | | 5- | | |
| | | | | | Ethoxycarb | | |
| | | | | | onyl-6- | | |
| | | | | | methyl-4- | | |
| | | | | | styryl-3,4- | 80 | |
| | | | | | dihydropyri | | |
| | | | | | midin- | | 4 |
| | | | | | 2(1H)-one | | |
| | | | | | | | |

Experimental Protocol:

- Reaction Setup: In a round-bottom flask, mix the aldehyde (10 mmol), β -ketoester (10 mmol), urea or thiourea (15 mmol), and $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ (10 mol%).
- Solvent and Reaction Conditions: Add ethanol (20 mL) and reflux the mixture for the time indicated in the table. Monitor the reaction progress by TLC.
- Work-up: After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
- Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Signaling Pathway Diagram:

Proposed Mechanism for NiCl_2 -Catalyzed Biginelli Reaction[Click to download full resolution via product page](#)

Caption: Key steps in the NiCl_2 -catalyzed Biginelli reaction.

Electrocatalysis

Urea and Water Electrooxidation

A hybrid material composed of nickel(II) fluoride and nickel phosphide ($\text{NiF}_2/\text{Ni}_2\text{P}$) has demonstrated excellent performance as a bifunctional electrocatalyst for both the urea oxidation reaction (UOR) and the oxygen evolution reaction (OER).^[19] This catalyst exhibits low overpotentials and high current densities, making it a promising candidate for energy-related applications such as urea-assisted water splitting for hydrogen production.

Quantitative Data:

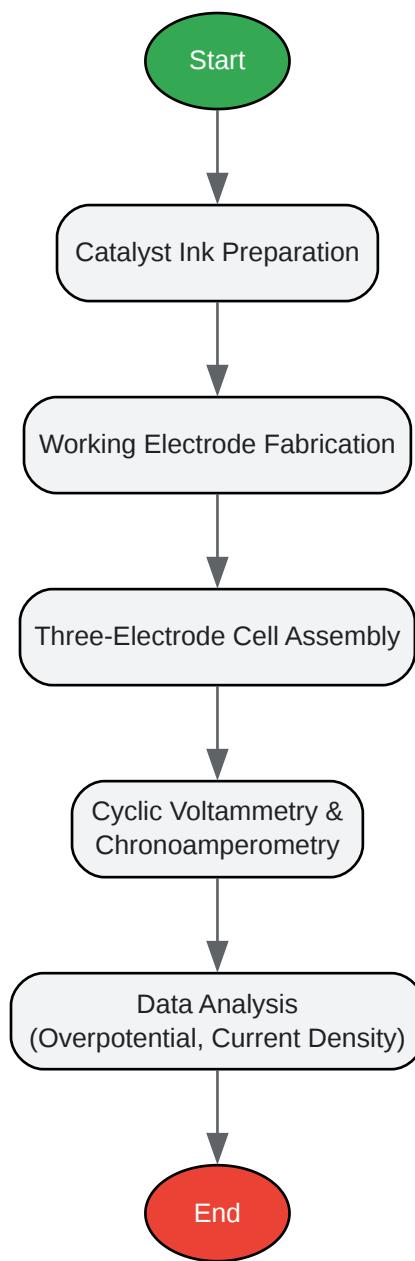
| Reaction | Catalyst | Electrolyte | Potential for 10 mA/cm ² (vs. RHE) | Current Density at 1.5V (vs. RHE) |
|----------|-------------------------------------|--------------------------|---|---|
| OER | NiF ₂ /Ni ₂ P | 1 M KOH | 1.513 V (283 mV overpotential) | - |
| UOR | NiF ₂ /Ni ₂ P | 1 M KOH + 0.33 M Urea | 1.37 V | 157.35 mA/cm ² |

Experimental Protocol (Electrode Preparation and Testing):

- Catalyst Ink Preparation: Disperse 4 mg of the NiF₂/Ni₂P catalyst and 1 mg of carbon black in a mixture of 950 μ L of ethanol and 50 μ L of 5 wt% Nafion solution. Sonicate the mixture for 30 minutes to form a homogeneous ink.
- Working Electrode Preparation: Drop-cast 10 μ L of the catalyst ink onto a glassy carbon electrode (3 mm diameter) and allow it to dry at room temperature.
- Electrochemical Measurements:
 - Use a three-electrode setup with the prepared catalyst as the working electrode, a graphite rod as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
 - The electrolyte is 1 M KOH for OER and 1 M KOH with 0.33 M urea for UOR.
 - Record cyclic voltammetry (CV) curves at a scan rate of 5 mV/s.
 - Perform chronoamperometry to assess the stability of the catalyst.

Experimental Workflow Diagram:

Workflow for Electrocatalytic Testing

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Caption: Workflow for evaluating the electrocatalytic performance of NiF₂/Ni₂P.

Catalyst Synthesis Synthesis of Nickel(II) Fluoride Pincer Complexes

Pincer complexes of nickel(II) fluoride are of interest due to their well-defined structures and potential for unique catalytic activities. The synthesis of these complexes often involves the preparation of a ligand precursor followed by metallation.

Experimental Protocol (Synthesis of [(PCP-iPr)H]PF₆ precursor):

A detailed protocol for the synthesis of the N-heterocyclic carbene-based PCP pincer ligand precursor, [(PCP-iPr)H]PF₆, is as follows. This precursor can be further reacted with a suitable nickel(0) source to generate the desired nickel(II) complex.[20][21]

- Follow literature procedures to synthesize the bis((diisopropylphosphanyl)methyl)-1H-benzo[d]imidazole precursor.
- Protonation: Dissolve the precursor in an appropriate solvent and treat with a strong acid such as HPF₆ to yield the hexafluorophosphate salt, [(PCP-iPr)H]PF₆.
- Purification: The resulting solid can be purified by recrystallization from a suitable solvent system.

Note: The subsequent reaction of this precursor with a Ni(0) source like Ni(COD)₂ can lead to the formation of various nickel(II) complexes, including the desired fluoride complex through appropriate anion exchange or reaction with a fluoride source. Further research and optimization are often required to obtain the pure nickel(II) fluoride pincer complex.

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